Gbr 12935

概要

準備方法

合成経路と反応条件

GBR-12935の合成には、1-(2-クロロエチル)-4-(3-フェニルプロピル)ピペラジンとジフェニルメタノールを塩基性条件下で反応させることが含まれます。 この反応は通常、水素化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます .

工業生産方法

GBR-12935の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、より高い収率と純度を得るために最適化され、多くの場合、連続フローリアクターと、最終生成物の均一性と品質を確保するための高速液体クロマトグラフィー(HPLC)などの高度な精製技術が用いられます .

化学反応の分析

反応の種類

GBR-12935は、ピペラジン環やジフェニルメトキシ部分などの反応性官能基が存在するため、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも関与する可能性があります .

一般的な試薬と条件

置換反応: 一般的な試薬には、アルキルハライドとアリールハライドがあり、反応は通常、水素化ナトリウムや炭酸カリウムなどの塩基の存在下で行われます。

酸化反応: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、ピペラジン環を酸化することができます。

還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、ジフェニルメトキシ部分を還元します.

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アルキルハライドとの置換反応は、様々なアルキル化されたGBR-12935誘導体をもたらす可能性があり、一方、酸化反応は、ピペラジン環の酸化された形態を生成することができます .

科学的研究の応用

Neuropharmacology

GBR-12935 is primarily used in neuropharmacological research to study dopamine transporter dynamics and dopaminergic signaling pathways. It serves as a reference compound in studies investigating:

- Dopamine Transporter Inhibition : GBR-12935 effectively inhibits dopamine reuptake, making it valuable for understanding conditions like Parkinson's disease and addiction disorders .

Behavioral Studies

Research has shown that environmental factors can influence the effects of GBR-12935 on behavior. In a study involving rats raised in enriched versus impoverished conditions:

- Findings : Rats in enriched conditions exhibited heightened sensitivity to GBR-12935, leading to increased hyperactivity compared to those in impoverished settings . This suggests that environmental enrichment can modulate dopaminergic activity influenced by GBR-12935.

Binding Studies

GBR-12935 has been utilized in binding studies to elucidate its interaction with various receptors:

- Binding Affinity : Studies have characterized the binding of tritiated GBR-12935 to dopamine uptake sites in rat striatal membranes, revealing a single binding site with a dissociation constant (KD) of 5.5 nM and a maximum binding capacity (Bmax) of 760 pmol/mg tissue .

Case Study 1: Dopamine Transporter Function

A study examined the impact of GBR-12935 on dopamine transporter function in different brain regions:

| Condition | Maximal Velocity (pmol/min/mg) |

|---|---|

| Enriched Rats | 4.9 ± 0.6 |

| Impoverished Rats | 7.7 ± 0.6 |

The results indicated that GBR-12935 inhibited dopamine uptake more effectively in enriched rats, highlighting its role in modulating dopaminergic signaling under varying environmental conditions .

Case Study 2: Radioligand Binding Studies

In radioligand binding studies, GBR-12935 was used to investigate its binding properties across different human cytochrome P450 enzymes:

| Enzyme | Binding Affinity (IC50) |

|---|---|

| CYP2D6 | Specific inhibition noted |

| Other P450s | No significant binding |

These findings underscore GBR-12935's specificity towards certain enzymes, which is crucial for understanding drug metabolism and potential interactions .

作用機序

GBR-12935は、ドーパミン再取り込みを選択的に阻害することで効果を発揮し、脳内の細胞外ドーパミンレベルを高めます。それはドーパミン輸送タンパク質に結合し、ドーパミンがシナプス前ニューロンに再吸収されるのを防ぎます。 これは、ドーパミン作動性シグナル伝達の強化につながり、パーキンソン病などの神経疾患の治療に影響を与えます .

類似化合物との比較

類似化合物

バノキセリン: 同様の作用機序を持つ別のドーパミン再取り込み阻害剤。

GBR-12783: 構造的に関連する化合物で、ドーパミン作動性効果が同等です。

GBR-13069: GBR-12935と同様の薬理学的特性を共有しています。

GBR-13098: ドーパミン再取り込み阻害特性を持つ別のピペラジン誘導体.

独自性

GBR-12935は、ドーパミン再取り込み阻害剤としての高い選択性と効力によって独自です。 そのトリチウム標識された形態は、ドーパミン作動性ニューロンのマッピングの研究において特に価値があり、ドーパミン経路とその関連する神経疾患の研究における重要なツールとなっています .

生物活性

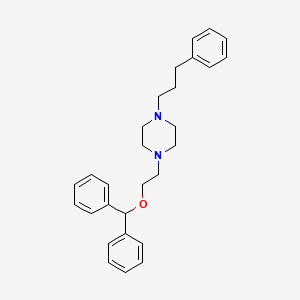

GBR 12935, chemically known as 1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine, is a potent and selective dopamine reuptake inhibitor. It has been extensively studied for its pharmacological properties, particularly in relation to dopamine transport and its implications in various neurological conditions.

This compound functions primarily as an inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. This inhibition leads to increased levels of extracellular dopamine, thereby enhancing dopaminergic signaling. The binding affinity of this compound for DAT is notably high, with a dissociation constant (Kd) reported at approximately 5.5 nM in rat models . In COS-7 cells, this binding constant is even lower, at 1.08 nM, indicating its strong selectivity for DAT over other neurotransmitter transporters .

Biological Activity and Effects

Dopamine Uptake Inhibition

this compound has been shown to significantly inhibit dopamine uptake in various studies. For instance, research utilizing [3H]GBR-12935 binding assays demonstrated that it binds to two distinct sites in the rat striatum, one of which corresponds to the classic DAT site . This inhibition is crucial for understanding its potential therapeutic effects in disorders characterized by dopaminergic dysregulation.

Behavioral Studies

In behavioral assays, this compound administration has been associated with increased locomotor activity in rodents, suggesting its stimulant properties . This effect aligns with its role as a dopamine reuptake inhibitor, as elevated dopamine levels typically correlate with enhanced motor activity.

Case Studies and Research Findings

-

Dopa-Responsive Dystonia

A study highlighted the role of this compound in examining dopaminergic function in patients with dopa-responsive dystonia. The findings indicated that while binding to DAT was normal in certain brain regions, there were significant reductions in TH protein levels, suggesting complex interactions between dopaminergic signaling and clinical symptoms . -

Stress and Cocaine Reward

Another investigation explored how stress influences the effects of this compound on cocaine reward mechanisms. The study found that stress exposure altered the functional dynamics of both serotonin and dopamine transporters, implicating this compound's role in modulating responses to addictive substances under stress conditions .

Data Table: Summary of Key Findings

特性

IUPAC Name |

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-9,11-12,14-17,28H,10,13,18-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQPOZGWANIDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043743 | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76778-22-8 | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76778-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2 (Diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076778228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GBR-12935 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J9974WIBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。